Iguratimod Iguratimod Iguratimod is an organic molecular entity.
Iguratimod is under investigation in Rheumatoid Arthritis.
Brand Name: Vulcanchem
CAS No.: 123663-49-0
VCID: VC0548953
InChI: InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)
SMILES: CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3
Molecular Formula: C17H14N2O6S
Molecular Weight: 374.4 g/mol

Iguratimod

CAS No.: 123663-49-0

Cat. No.: VC0548953

Molecular Formula: C17H14N2O6S

Molecular Weight: 374.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Iguratimod - 123663-49-0

Specification

Description Iguratimod is an organic molecular entity.
Iguratimod is under investigation in Rheumatoid Arthritis.
CAS No. 123663-49-0
Molecular Formula C17H14N2O6S
Molecular Weight 374.4 g/mol
IUPAC Name N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide
Standard InChI InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)
Standard InChI Key ANMATWQYLIFGOK-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3
Canonical SMILES CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3
Appearance Solid powder

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